molecular formula C12H11NS2 B3329562 Benzyl 1H-pyrrole-1-carbodithioate CAS No. 60795-38-2

Benzyl 1H-pyrrole-1-carbodithioate

Cat. No.: B3329562
CAS No.: 60795-38-2
M. Wt: 233.4 g/mol
InChI Key: AGCPVOYGTAIJAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as a raft (reversible addition-fragmentation chain transfer) agent . RAFT agents are used in controlled radical polymerization, which allows for precise control over the molecular weight and architecture of polymers.

Mode of Action

As a RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate likely interacts with its targets (monomers or polymers) through a reversible chain transfer process . This process allows for the controlled growth of polymer chains, leading to polymers with well-defined structures.

Biochemical Pathways

As a raft agent, it plays a crucial role in the polymerization pathway of vinyl esters and vinyl amides (lams) .

Result of Action

The result of this compound’s action is the controlled polymerization of specific monomers . This leads to the formation of polymers with well-defined structures, which can be used in a variety of applications.

Action Environment

The action of this compound as a RAFT agent can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 1H-pyrrole-1-carbodithioate can be synthesized through a multi-step reaction involving pyrrole, carbon disulfide, and benzyl chloride. The process typically involves the following steps :

    Stage 1: Pyrrole is reacted with sodium hydride in dimethyl sulfoxide (DMSO) at room temperature for 30 minutes.

    Stage 2: Carbon disulfide is added to the reaction mixture and stirred for another 30 minutes.

    Stage 3: Benzyl chloride is then added to the mixture and stirred for 1 hour.

    Isolation: The reaction mixture is treated with water and diethyl ether. The organic phase is separated, dried with magnesium sulfate, and the solvent is evaporated.

Scientific Research Applications

Benzyl 1H-pyrrole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent for controlled radical polymerization. This compound is well-suited for the polymerization of vinyl esters and vinyl amides . It allows for precise control over the molecular weight and architecture of the resulting polymers, making it valuable in the synthesis of advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1H-pyrrole-1-carbodithioate is unique due to its specific structure, which makes it particularly effective as a RAFT agent for the polymerization of vinyl esters and vinyl amides. Its ability to provide precise control over polymerization processes sets it apart from other similar compounds .

Properties

IUPAC Name

benzyl pyrrole-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCPVOYGTAIJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60795-38-2
Record name 60795-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrole (1.34 g, 20 mmol) was added dropwise to a stirred suspension of sodium hydride (0.48 g, 20 mmol) in dimethyl sulfoxide (20 mL). On completion of addition the resulting brown solution was stirred at room temperature for 30 minutes before the addition of carbon disulfide (1.52 g, 20 mmol). The solution was allowed to stir at room temperature for a further half hour and benzyl chloride (2.53 g, 20 mmol) added. Water (20 mL) was added after 1 hour followed by diethyl ether (20 mL). The organic layer was separated and the aqueous layer extracted with diethyl ether (2×20 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent removed. The crude product was chromatographed using 5% ethyl acetate in petroleum spirits to isolate the product as a yellow oil (2.34 g, 50%). 1H-nmr (CDCl3) δ 4.60 (2H), 6.30 (2H), 7.40 (5H), 7.70 (2H). 13C-nmr (CDCl3) δ 41.7, 114.2, 120.6, 128.0, 128.8, 129.4, 135.0, 189.0.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of Benzyl 1-pyrrolecarbodithioate in polymer chemistry?

A1: Benzyl 1-pyrrolecarbodithioate acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , , ] This technique enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution (also known as polydispersity). [, , , , , , ]

Q2: What are the structural characteristics of polymers synthesized using Benzyl 1-pyrrolecarbodithioate?

A3: Polymers synthesized using Benzyl 1-pyrrolecarbodithioate as CTA exhibit specific structural features. For example, in the polymerization of N-isopropylacrylamide, analysis by MALDI-TOF mass spectrometry revealed the presence of expected end group signals corresponding to both the CTA and the initiator. [] This confirms the incorporation of the CTA into the polymer structure.

Q3: Are there any specific advantages of using Benzyl 1-pyrrolecarbodithioate in the synthesis of polymers containing amino acid moieties?

A4: Yes, research indicates that Benzyl 1-pyrrolecarbodithioate is particularly effective in controlling the polymerization of acrylamide derivatives containing amino acid moieties, like N-acryloyl-L-phenylalanine. [, ] This is crucial for synthesizing well-defined polymers with potential applications in areas like biomedicine and materials science.

Q4: Can the polymerization process be monitored when using Benzyl 1-pyrrolecarbodithioate?

A5: Yes, the kinetics of polymerization reactions involving Benzyl 1-pyrrolecarbodithioate as a CTA can be monitored using techniques like in situ FT-NIR spectroscopy. [] This allows researchers to understand the progression of the polymerization and optimize reaction conditions.

Q5: What are the limitations of using Benzyl 1-pyrrolecarbodithioate in RAFT polymerization?

A6: One limitation observed with this CTA is the occurrence of long induction periods during polymerization, which can be influenced by the concentration of the CTA itself. [] This highlights the importance of optimizing reaction conditions for efficient polymerization.

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